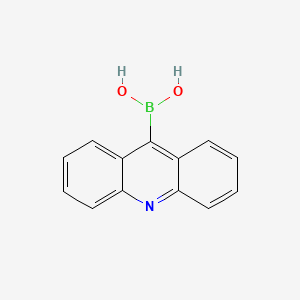
9-Acridinyl-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinyl-boronic acid: is a boronic acid derivative with the molecular formula C13H10BNO2 . It is characterized by the presence of an acridine moiety attached to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinyl-boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, typically around 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Acridinyl-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various arylated products depending on the aryl halide used.
Scientific Research Applications
9-Acridinyl-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Acridinyl-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The compound can interact with molecular targets through its boronic acid group, which can form stable complexes with diols and other functional groups .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3,5-Dimethylphenylboronic acid
- 9-Borabicyclo[3.3.1]nonane (9-BBN)
Uniqueness
9-Acridinyl-boronic acid is unique due to its acridine moiety, which imparts distinct chemical properties and potential biological activities. Unlike simpler boronic acids, it can participate in more complex interactions and has a broader range of applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H10BNO2 |
|---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
acridin-9-ylboronic acid |
InChI |
InChI=1S/C13H10BNO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,16-17H |
InChI Key |
IFIYWCPYVXIURY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=CC=CC2=NC3=CC=CC=C13)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)



![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)
![2-amino-3-{[(2H-1,3-benzodioxol-5-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B11743132.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11743136.png)



![{[1-(Pyridin-2-yl)ethylidene]amino}urea](/img/structure/B11743148.png)
![1-[Bis(2-aminoethyl)amino]propan-2-ol](/img/structure/B11743152.png)
![3-methoxy-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743153.png)
